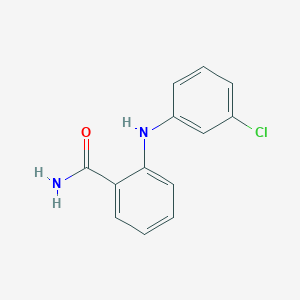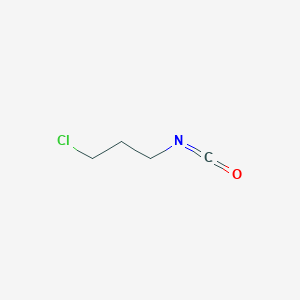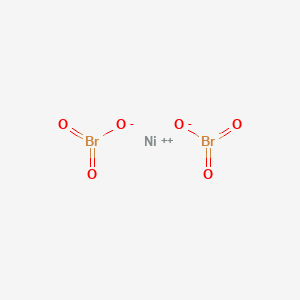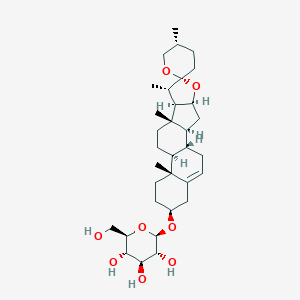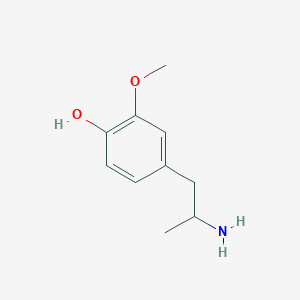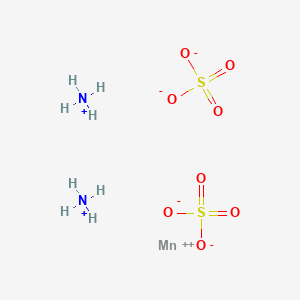
3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione, also known as MPP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. MPP is a type of indolylmaleimide that has been extensively studied for its ability to modulate various biological pathways.
作用機序
The mechanism of action of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione is not fully understood. However, it has been shown to interact with various proteins and enzymes in the cell. 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has been shown to inhibit the activity of protein kinase C and glycogen synthase kinase 3β. It has also been shown to inhibit the activity of the proteasome, which is involved in protein degradation. These interactions with various proteins and enzymes can lead to the modulation of various biological pathways.
Biochemical and Physiological Effects:
3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect neurons from oxidative stress-induced damage. 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
実験室実験の利点と制限
One of the advantages of using 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione in lab experiments is its ability to modulate various biological pathways. This makes it a useful tool for studying the role of these pathways in various diseases. However, one of the limitations of using 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione is its potential toxicity. 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione. One of the areas of interest is its potential use as a therapeutic agent for various diseases such as cancer and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione and its potential therapeutic applications. Other future directions include the development of more efficient synthesis methods and the study of the structure-activity relationship of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione and its analogs.
合成法
The synthesis of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione involves a multi-step process that starts with the reaction of 2-methylindole with maleic anhydride to form the intermediate compound. The intermediate compound is then reacted with phenylhydrazine to form the final product, 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione. The purity and yield of 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione can be improved by using different purification techniques such as column chromatography and recrystallization.
科学的研究の応用
3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione has also been studied for its ability to inhibit various enzymes such as protein kinase C and glycogen synthase kinase 3β. These enzymes are involved in various biological pathways and their inhibition by 3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione can lead to the modulation of these pathways.
特性
CAS番号 |
6960-07-2 |
|---|---|
製品名 |
3-(2-Methyl-1h-indol-3-yl)-1-phenylpyrrolidine-2,5-dione |
分子式 |
C19H16N2O2 |
分子量 |
304.3 g/mol |
IUPAC名 |
3-(2-methyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H16N2O2/c1-12-18(14-9-5-6-10-16(14)20-12)15-11-17(22)21(19(15)23)13-7-3-2-4-8-13/h2-10,15,20H,11H2,1H3 |
InChIキー |
JMQRJDHCVIBKNS-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)N(C3=O)C4=CC=CC=C4 |
その他のCAS番号 |
6960-07-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




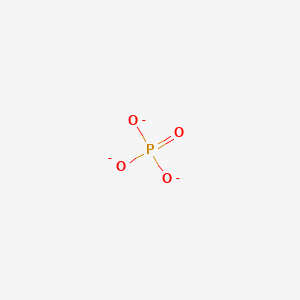
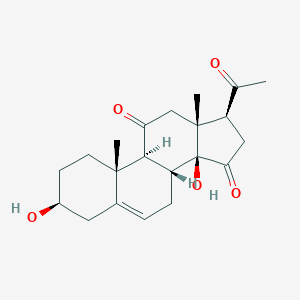
![Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate](/img/structure/B84408.png)
